molecular formula C12H8Cl2N4O4S B2712942 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1171413-46-9

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No. B2712942
M. Wt: 375.18
InChI Key: XAEJMJXNFFPGFU-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C12H8Cl2N4O4S and its molecular weight is 375.18. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has indicated significant anticonvulsant activity. These compounds, designed and synthesized to meet the structural requirements of pharmacophores, have shown effectiveness in both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models, with some compounds emerging as highly effective anticonvulsant agents with low toxicity. Molecular docking studies further support these findings by establishing the molecular interaction of potent compounds with Na+ channels and GABA_A receptors (Nath et al., 2021).

Anticancer Potential

Derivatives containing the 1,3,4-oxadiazole moiety have been explored for their anticancer properties. Specifically, compounds with this structural motif have been found to induce apoptosis in cancer cell lines, showcasing good activity against breast and colorectal cancer but varying activity against other cancer types. The identification of molecular targets, such as TIP47, a receptor-binding protein for IGF II, indicates the potential mechanism of action for these compounds, highlighting their relevance in cancer research (Zhang et al., 2005).

Novel Synthesis and Biological Assessment

The synthesis and biological assessment of compounds with an 1,2,4-oxadiazole cycle have been a focus, leading to the development of novel synthetic approaches for creating diverse functionalized derivatives. These studies provide foundational methods for synthesizing compounds with potential pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The synthetic methodology and subsequent pharmacological evaluation underline the versatility and applicability of the 1,2,4-oxadiazole scaffold in medicinal chemistry (Karpina et al., 2019).

FLAP Inhibition

Research on novel inhibitors of the five-lipoxygenase activity protein (FLAP) has led to the development of compounds with excellent pharmacokinetic properties. These inhibitors, characterized by specific structural features, including the 1,3,4-oxadiazole moiety, demonstrate the potential for treating conditions associated with FLAP activity. The synthesis of isotopically labeled versions of these compounds further supports their application in pharmacological studies (Latli et al., 2015).

properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4O4S/c13-6-3-5(10(14)23-6)11-16-17-12(22-11)15-7(19)4-18-8(20)1-2-9(18)21/h3H,1-2,4H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEJMJXNFFPGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

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